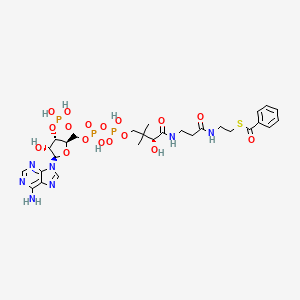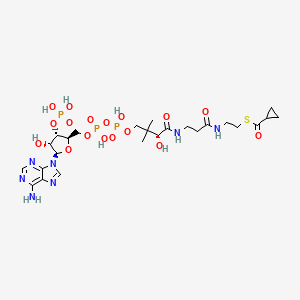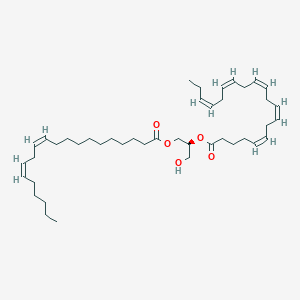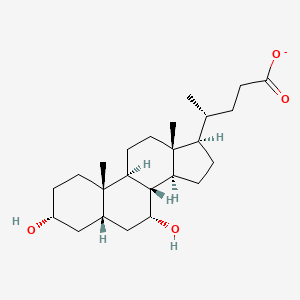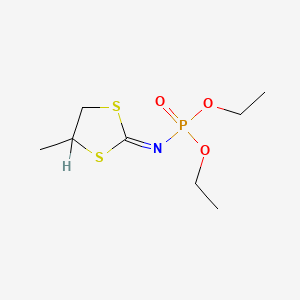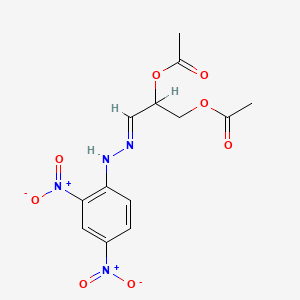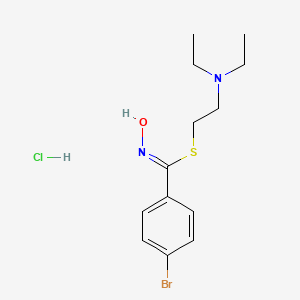
Selenocyanogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocyanogen is a pseudohalogen.
Aplicaciones Científicas De Investigación
1. Spectroscopic Studies
Selenocyanogen (Se2(CN)2) and its related compounds have been extensively studied using spectroscopic techniques like 13C NMR and FT-IR spectroscopy. These studies have confirmed the structures of selenocyanogen and related compounds, previously assigned based on vibrational spectroscopy. Such research has provided insights into the behavior of these compounds in various states, including solid and liquid forms (Cataldo, 2000).
2. Polymerization and Thermal Stability
Selenocyanogen undergoes polymerization under specific conditions, leading to the formation of compounds like paraselenocyanogen. The polymerization process, which can be triggered by heat or certain solvents, has been monitored using electronic spectroscopy. Understanding this process is crucial for comprehending the thermal stability and potential applications of selenocyanogen-based polymers (Cataldo, 2003).
3. Chemical Reactions and Complex Formation
Selenocyanogen reacts with various compounds to form complex structures. For example, its oxidative addition reactions with compounds like tetrakis-(triphenylphosphine)palladium(O) and platinum(O) lead to the formation of specific complexes. These reactions are essential for understanding the chemical behavior of selenocyanogen and its potential applications in creating new materials and catalysts (Kramer & Burmeister, 1977).
4. Synthesis of Alkyl Selenocyanates
Selenocyanogen has been used in novel methods for synthesizing alkyl selenocyanates and symmetrical alkyl diselenides from alcohols. This synthesis process, which utilizes a combined reagent of triphenylphosphine and selenocyanogen, represents a new and simpler approach for producing these compounds, relevant in various chemical industries (Tamura et al., 1979).
Propiedades
Nombre del producto |
Selenocyanogen |
|---|---|
Fórmula molecular |
C2N2Se2 |
Peso molecular |
210 g/mol |
Nombre IUPAC |
selenocyanato selenocyanate |
InChI |
InChI=1S/C2N2Se2/c3-1-5-6-2-4 |
Clave InChI |
SSGHNQPVSRJHEO-UHFFFAOYSA-N |
SMILES canónico |
C(#N)[Se][Se]C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



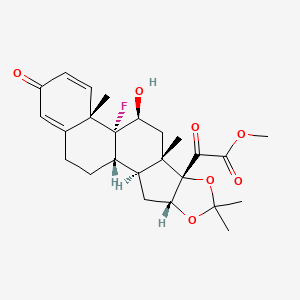
![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)

